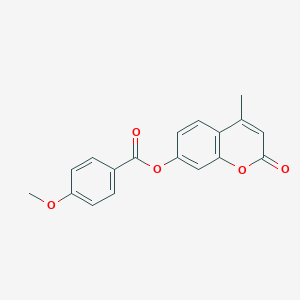![molecular formula C18H20FNO2 B379560 N-(4-fluorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B379560.png)
N-(4-fluorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-fluorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide” is an organic compound that belongs to the class of acetamides. This compound features a fluoro-substituted phenyl group and an isopropyl-methyl-phenoxy moiety, making it a molecule of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-fluorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide” typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2-isopropyl-5-methyl-phenol, is reacted with a suitable halogenating agent (e.g., bromine or chlorine) to form the corresponding halophenol.
Nucleophilic Substitution: The halophenol is then reacted with 4-fluoroaniline under basic conditions to form the N-(4-fluoro-phenyl)-2-(2-isopropyl-5-methyl-phenoxy) intermediate.
Acetylation: The intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents may be chosen to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions may target the fluoro-substituted phenyl group, potentially leading to the removal of the fluorine atom.
Substitution: The phenoxy and acetamide groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of de-fluorinated phenyl derivatives.
Substitution: Formation of various substituted phenoxy and acetamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving phenoxy and acetamide groups.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of agrochemicals or specialty chemicals.
Mecanismo De Acción
The mechanism of action of “N-(4-fluorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Fluoro-phenyl)-2-phenoxyacetamide: Lacks the isopropyl and methyl groups, potentially altering its chemical and biological properties.
N-(4-Chloro-phenyl)-2-(2-isopropyl-5-methyl-phenoxy)-acetamide: Substitution of fluorine with chlorine may affect reactivity and biological activity.
N-(4-Fluoro-phenyl)-2-(2-isopropyl-phenoxy)-acetamide: Absence of the methyl group may influence its chemical behavior and interactions.
Uniqueness
“N-(4-fluorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide” is unique due to its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C18H20FNO2 |
|---|---|
Peso molecular |
301.4g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C18H20FNO2/c1-12(2)16-9-4-13(3)10-17(16)22-11-18(21)20-15-7-5-14(19)6-8-15/h4-10,12H,11H2,1-3H3,(H,20,21) |
Clave InChI |
JOSNDQZUBKBJOH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)F |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-phenylbenzo[cd]indol-2-amine](/img/structure/B379481.png)

![2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B379484.png)
![N-(4-methoxyphenyl)benzo[cd]indol-2-amine](/img/structure/B379486.png)

![(4E)-5-methyl-4-[2-(2-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B379492.png)
![N-[(5E)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B379495.png)





